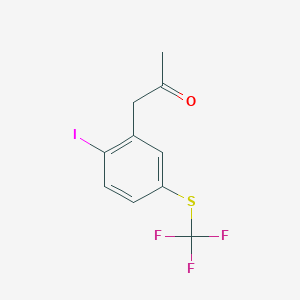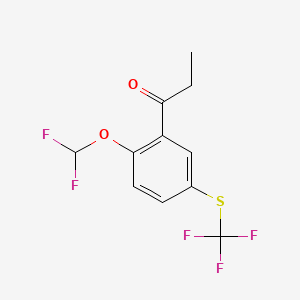
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Phenyl Ring Substituents: Introduction of difluoromethoxy and trifluoromethylthio groups onto the phenyl ring through electrophilic aromatic substitution reactions.
Attachment of the Propan-1-one Moiety: This step involves the formation of the carbonyl group (propan-1-one) through reactions such as Friedel-Crafts acylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in cellular functions.
The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds, such as:
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: Differing in the position of substituents on the phenyl ring.
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one: Featuring trifluoromethoxy instead of difluoromethoxy groups.
1-(2-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with different substituent positions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H9F5O2S |
|---|---|
Poids moléculaire |
300.25 g/mol |
Nom IUPAC |
1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5O2S/c1-2-8(17)7-5-6(19-11(14,15)16)3-4-9(7)18-10(12)13/h3-5,10H,2H2,1H3 |
Clé InChI |
ZVTMKZJORQGLQD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


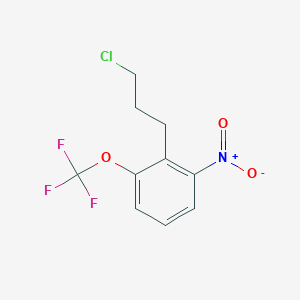
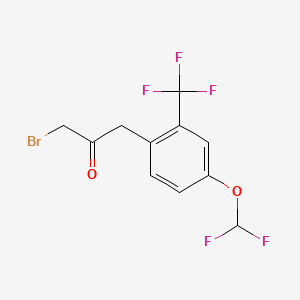
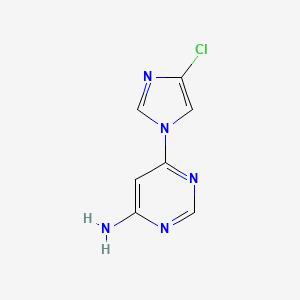
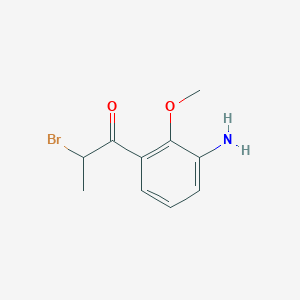

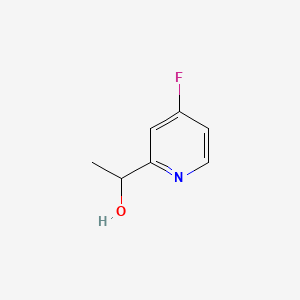
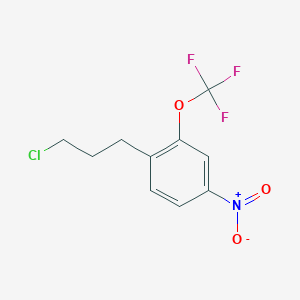


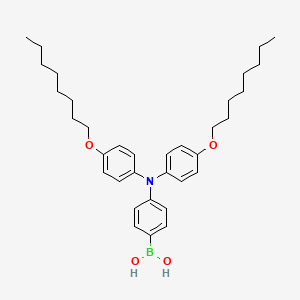
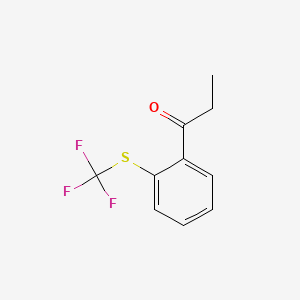
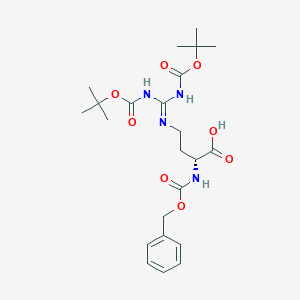
![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
